7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with the molecular formula C25H44N4O2S and a molecular weight of 464.719 g/mol This compound is part of the purine family, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The steps include:
Alkylation: The purine core is alkylated using hexadecyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Methylation: The methyl group is introduced using methyl iodide under basic conditions.
Thioether Formation: The propylsulfanyl group is added via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the purine ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the purine core or the sulfur atom using reducing agents such as lithium aluminum hydride.
Substitution: The hexadecyl and propylsulfanyl groups can be substituted with other alkyl or aryl groups using appropriate nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of long-chain alkyl groups on biological activity. It may serve as a model compound for understanding the interactions between lipophilic molecules and biological membranes.
Medicine
Potential medical applications include its use as a lead compound for developing new drugs. Its purine core is a common motif in many biologically active molecules, including antiviral and anticancer agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as surfactants or lubricants, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with biological targets such as enzymes or receptors. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or modulating membrane-bound proteins. The purine core can interact with nucleic acids or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hexadecyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione: Similar structure but with a different substituent on the sulfur atom.
7-Hexadecyl-3-methyl-8-(2-phenylethylsulfanyl)-3,7-dihydro-purine-2,6-dione: Features a phenylethyl group instead of a propyl group.
Uniqueness
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of a long alkyl chain, a methyl group, and a propylsulfanyl group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
352443-53-9 |
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Molecular Formula |
C25H44N4O2S |
Molecular Weight |
464.71 |
IUPAC Name |
7-hexadecyl-3-methyl-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C25H44N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20-5-2)28(3)24(31)27-23(21)30/h4-20H2,1-3H3,(H,27,30,31) |
InChI Key |
ZHOSKUYHYDCFTR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
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